REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].CS(C)=O.ClCCl.[F:14][C:15]1[C:20]2[CH:21]=C(O)O[C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1>O.C(N(CC)CC)C>[F:14][C:15]1[C:20]2[CH:21]=[C:2]([CH:1]=[O:5])[O:3][C:19]=2[C:18]([F:25])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0.42 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
4,7-difluoro-2-hydroxybenzofuran
|
Quantity
|
272 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C2=C1C=C(O2)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at the same temperature for 3 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was further stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=C1C=C(O2)C=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |